

Application Notes and Protocols: Iron Tartrate in Food Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eisenttartrat*

Cat. No.: B12056577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron tartrate, a salt formed from iron and tartaric acid, serves multiple functions in the food industry. It is utilized as an anti-caking agent, particularly in salt and salt substitutes, and as a source of iron for food fortification to address iron deficiency. This document provides detailed application notes and experimental protocols for the use of iron tartrate in food technology, focusing on its roles as an anti-caking agent and an iron fortificant.

Application 1: Anti-Caking Agent in Salt

Iron tartrate is approved for use as an anti-caking agent in table salt and salt substitutes. It functions by preventing the formation of clumps, ensuring that the salt remains free-flowing. A complex of sodium tartrate and iron(III) chloride is specifically used for this purpose.[\[1\]](#)[\[2\]](#)

Quantitative Data: Regulatory Limits

The European Food Safety Authority (EFSA) has established a maximum use level for the complexation product of sodium tartrates and iron(III) chloride (Fe mTA) as an anti-caking agent.

Application	Maximum Use Level	Reference
Anti-caking agent in salt or its substitutes	106 mg Fe mTA/kg salt	[1]

Experimental Protocol: Evaluation of Anti-Caking Efficacy

This protocol outlines a method to assess the effectiveness of iron tartrate as an anti-caking agent in salt.

Objective: To determine the ability of iron tartrate to prevent caking in salt under controlled conditions of humidity and temperature.

Materials:

- Fine-grade sodium chloride
- Iron(III) meso-tartrate
- Controlled humidity and temperature chamber
- Sieve shaker with a standard set of sieves
- Analytical balance
- Spatulas and weighing dishes

Procedure:

- **Sample Preparation:**
 - Prepare salt samples containing varying concentrations of iron(III) meso-tartrate (e.g., 0, 50, 100, 150 mg/kg).
 - Ensure homogeneous mixing of the iron tartrate with the salt.
- **Caking Induction:**

- Place a known amount of each salt sample in an open container within a controlled humidity and temperature chamber (e.g., 75% relative humidity, 40°C).
- Expose the samples to these conditions for a defined period (e.g., 24, 48, and 72 hours) to induce caking.

• Caking Assessment:

- After the exposure period, gently transfer the salt sample to the top sieve of a sieve shaker.
- Operate the sieve shaker for a fixed duration (e.g., 5 minutes).
- Weigh the amount of salt retained on each sieve.

• Data Analysis:

- Calculate the percentage of caked salt for each sample at each time point.
- A higher percentage of salt passing through the finer sieves indicates better anti-caking performance.
- Compare the results of the iron tartrate-treated samples with the untreated control.

Expected Outcome: Salt samples treated with iron tartrate are expected to show significantly less caking compared to the control, with a dose-dependent effect on anti-caking efficiency.

Application 2: Iron Fortification of Foods

Iron tartrate can be used to fortify food products to increase their iron content and help prevent iron deficiency anemia. The choice of an iron compound for fortification depends on its bioavailability, cost, and impact on the sensory properties of the food.

Quantitative Data: Bioavailability of Iron Compounds

The bioavailability of iron from different sources can vary significantly. The following table provides a comparative overview of the relative bioavailability of various iron compounds, with ferrous sulfate often used as a reference.

Iron Compound	Relative Bioavailability	
	Value (RBV) vs. Ferrous Sulfate (=100)	Reference
Ferrous Sulfate	100	[3]
Ferrous Fumarate	100	
Ferrous Gluconate	89	
Ferric Pyrophosphate	21-74	[4]
Ferric Ammonium Citrate	80-100	
Ferrous Tartrate	Moderately good	[4]

Note: The bioavailability of ferrous tartrate is considered moderately good, though specific quantitative RBV data is less commonly cited in direct comparison to more prevalent fortificants.

Experimental Protocol: Determination of Iron Content in Fortified Food

This protocol describes a colorimetric method for quantifying the total iron content in a food sample fortified with iron tartrate.

Objective: To accurately measure the concentration of iron in a fortified food product.

Principle: Iron is extracted from the food matrix and converted to a colored complex, the absorbance of which is measured spectrophotometrically and compared to a standard curve. The reaction with thiocyanate to form a red iron(III) thiocyanate complex is a common method.

[5]

Materials:

- Food sample fortified with iron tartrate
- Crucible

- Muffle furnace
- Hydrochloric acid (HCl), 2.0 M
- Potassium thiocyanate (KSCN), 0.1 M
- Standard iron(III) solution (e.g., from $\text{Fe}(\text{NO}_3)_3$)
- Spectrophotometer
- Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

- Sample Preparation (Ashing):
 - Weigh approximately 2.5 g of the homogenized food sample into a crucible.[5]
 - Heat the crucible in a muffle furnace at 550°C until a white or gray ash is obtained. This process removes the organic matrix.
 - Allow the crucible to cool completely.
- Iron Extraction:
 - Transfer the ash to a beaker.
 - Add 10 mL of 2.0 M HCl and stir for one minute to dissolve the iron.[5]
 - Add 10 mL of distilled water and stir.
 - Filter the mixture into a volumetric flask and dilute to a known volume with distilled water.
- Color Development:
 - Take an aliquot of the filtered sample solution.
 - Add 2.5 mL of 0.1 M KSCN solution. A red color will develop due to the formation of the $\text{Fe}(\text{SCN})^{2+}$ complex.[5]

- Spectrophotometric Measurement:
 - Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron(III) thiocyanate complex (approximately 480 nm).
- Standard Curve:
 - Prepare a series of standard solutions with known iron(III) concentrations.
 - Develop the color in the standards using the same procedure as for the sample.
 - Measure the absorbance of each standard and plot a graph of absorbance versus iron concentration.
- Calculation:
 - Determine the iron concentration in the sample solution from the standard curve.
 - Calculate the iron content in the original food sample, taking into account the initial sample weight and dilution factors.

Stability Assessment of Iron-Fortified Foods

The addition of iron to food products can sometimes lead to undesirable changes, such as lipid oxidation, which can affect the flavor, color, and shelf-life of the product.

Experimental Protocol: Measurement of Lipid Oxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid oxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.

Objective: To assess the extent of lipid oxidation in a food product fortified with iron tartrate.

Materials:

- Food sample

- Trichloroacetic acid (TCA) solution
- Thiobarbituric acid (TBA) reagent
- Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve
- Water bath
- Spectrophotometer

Procedure:

- Extraction of TBARS:
 - Homogenize a known weight of the food sample with TCA solution.
 - Centrifuge the homogenate and collect the supernatant.
- Color Reaction:
 - Mix an aliquot of the supernatant with TBA reagent.
 - Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to develop a pink color.
 - Cool the samples to room temperature.
- Measurement:
 - Measure the absorbance of the colored solution at 532 nm.
- Standard Curve and Calculation:
 - Prepare a standard curve using MDA or TEP.
 - Calculate the concentration of TBARS in the sample, expressed as mg of MDA equivalents per kg of food.

Bioavailability Assessment

The bioavailability of iron is the proportion of ingested iron that is absorbed and utilized by the body. In vitro methods can provide a preliminary assessment of iron bioavailability.

Experimental Protocol: In Vitro Iron Bioavailability (Caco-2 Cell Model)

This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into enterocyte-like cells, to model intestinal iron absorption.

Objective: To estimate the bioavailability of iron from a food product fortified with iron tartrate.

Materials:

- Caco-2 cells
- Cell culture reagents (DMEM, FBS, etc.)
- In vitro digestion enzymes (pepsin, pancreatin, bile salts)
- Ferritin immunoassay kit
- Food sample fortified with iron tartrate

Procedure:

- In Vitro Digestion:
 - Subject the fortified food sample to a simulated gastrointestinal digestion process involving sequential incubation with pepsin (gastric phase) and pancreatin-bile extract (intestinal phase).
- Caco-2 Cell Culture:
 - Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
- Iron Uptake:

- Apply the soluble fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.
- Incubate for a specified period to allow for iron uptake.
- Ferritin Analysis:
 - Harvest the Caco-2 cells and lyse them to release intracellular proteins.
 - Measure the ferritin concentration in the cell lysate using an immunoassay. Ferritin formation is an indicator of cellular iron uptake.
- Data Analysis:
 - Compare the ferritin formation in cells exposed to the digested fortified food with that in cells exposed to a control (e.g., a known concentration of ferrous sulfate).
 - Higher ferritin levels indicate greater iron bioavailability.

Sensory Evaluation

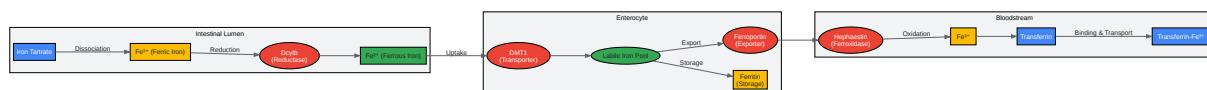
The addition of iron fortificants can sometimes impart undesirable metallic tastes or off-flavors. Sensory evaluation is crucial to ensure consumer acceptance of the fortified product.

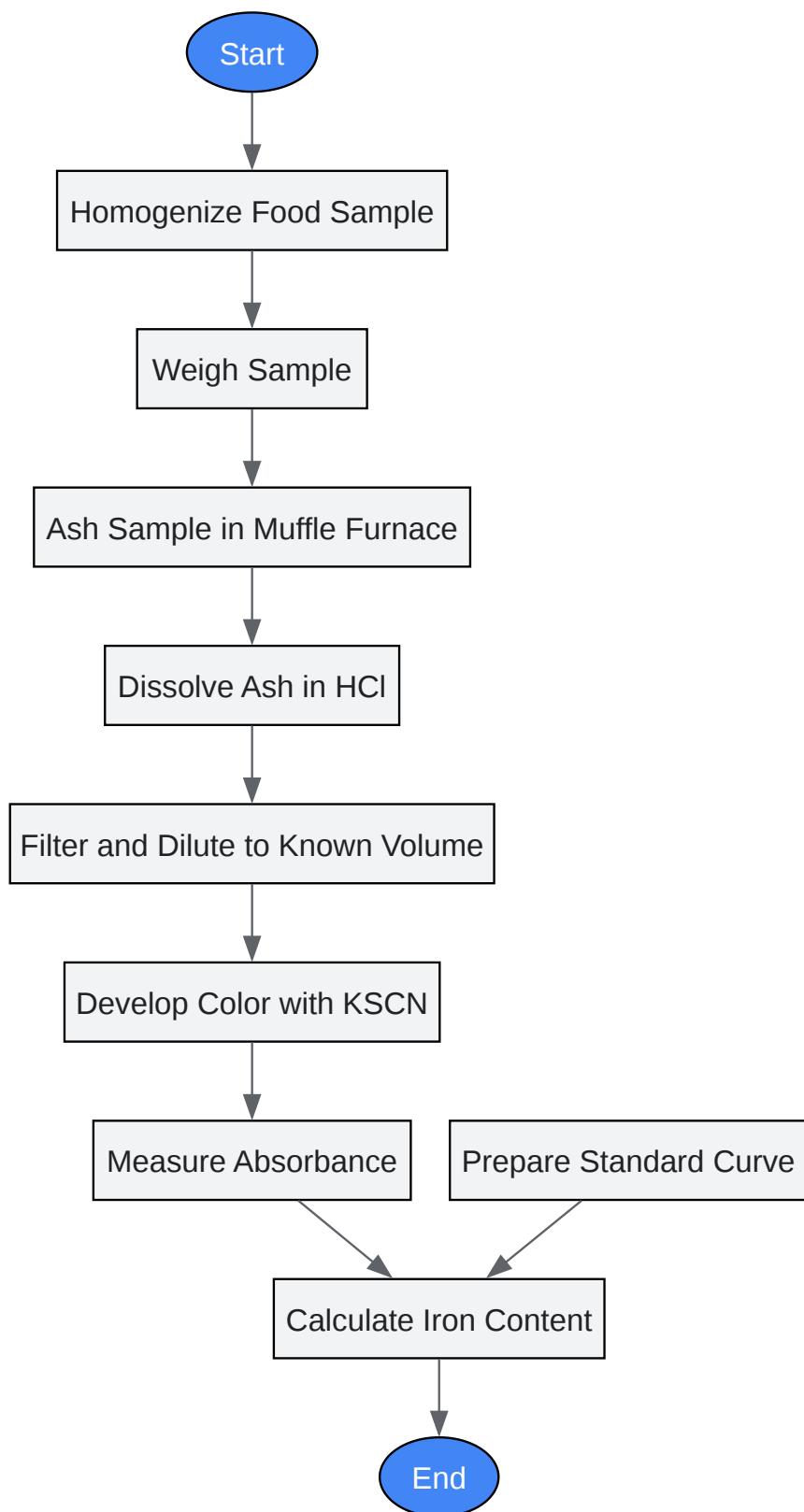
Experimental Protocol: Sensory Evaluation of Iron-Fortified Food

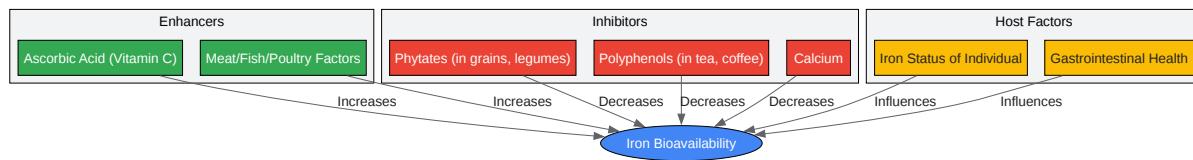
Objective: To assess the impact of iron tartrate fortification on the sensory characteristics of a food product.

Methodology: A trained sensory panel or consumer panel can be used. A common method is the triangle test to determine if a sensory difference exists between the fortified and unfortified product.

Procedure (Triangle Test):


- Sample Preparation:


- Prepare two batches of the food product: one control (unfortified) and one fortified with iron tartrate at the desired level.
- Test Setup:
 - Present each panelist with three samples, two of which are identical and one is different. The order of presentation should be randomized.
 - Ask the panelists to identify the odd sample.
- Data Analysis:
 - Analyze the number of correct identifications. Statistical tables for the triangle test are used to determine if there is a significant difference between the samples at a given confidence level (e.g., $p < 0.05$).


Visualizations

Intestinal Iron Absorption Pathway

The following diagram illustrates the general pathway of non-heme iron absorption in the duodenum, which is the primary site for iron uptake. Iron from iron tartrate, once dissociated, would follow this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [efsa.onlinelibrary.wiley.com](https://www.efsa.onlinelibrary.wiley.com) [efsa.onlinelibrary.wiley.com]
- 2. [ulprospector.com](https://www.ulprospector.com) [ulprospector.com]
- 3. Comparative bioavailability of elemental iron powders for repair of iron deficiency anemia in rats. Studies of efficacy and toxicity of carbonyl iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary strategies for improving iron status: balancing safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [purdue.edu](https://www.purdue.edu) [purdue.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Iron Tartrate in Food Technology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12056577#application-of-iron-tartrate-in-food-technology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com